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Introduction

Furaptra, also known as Mag-Fura-2, is a ratiometric fluorescent indicator used for the

detection and quantification of intracellular zinc (Zn²⁺).[1] As a member of the fura-2 family of

dyes, Furaptra exhibits a spectral shift upon binding to its target ion, which allows for accurate

ratiometric measurements that minimize the effects of photobleaching and variations in dye

concentration.[2] While originally designed as a magnesium (Mg²⁺) indicator, Furaptra has a

significantly higher affinity for Zn²⁺, making it a valuable tool for studying zinc signaling in

various biological contexts.[1][3]

Zinc is an essential trace element that plays critical roles in a myriad of cellular processes,

including enzymatic activity, gene expression, and neurotransmission.[4][5] Dysregulation of

zinc homeostasis has been implicated in numerous diseases, making the study of intracellular

zinc dynamics a key area of research. Furaptra's ability to provide quantitative measurements

of intracellular free Zn²⁺ concentrations makes it an indispensable probe for investigating zinc

signaling pathways in health and disease.[1][2]
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Furaptra is a UV-excitable dye that, upon binding to Zn²⁺, undergoes a shift in its excitation

spectrum. The peak excitation wavelength for Zn²⁺-bound Furaptra is approximately 323 nm,

while the Zn²⁺-free form has an excitation maximum around 369 nm.[1] The emission

maximum remains relatively constant at around 511 nm.[6] By measuring the ratio of

fluorescence intensity at two different excitation wavelengths (typically 340 nm and 380 nm),

the intracellular free Zn²⁺ concentration can be determined, independent of dye loading and

cell thickness.[2]

The acetoxymethyl (AM) ester form of Furaptra (Furaptra-AM) is a cell-permeant version of

the dye that can be loaded into live cells via simple incubation. Once inside the cell, ubiquitous

intracellular esterases cleave the AM ester groups, trapping the active, membrane-impermeant

form of Furaptra in the cytoplasm.

Quantitative Data
The following table summarizes the key quantitative properties of Furaptra for fluorescence

microscopy applications.
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Property Value Notes

Chemical Name

2-(2-(5-carboxy)oxazole)-5-

hydroxy-6-aminobenzofuran-

N,N,O-triacetic acid

Also known as Mag-Fura-2.

Molecular Weight 723 g/mol (AM ester form)
The AM ester form is cell-

permeant.

Excitation Wavelengths ~323 nm (Zn²⁺-bound)
The peak excitation shifts upon

ion binding.

~369 nm (ion-free)

Emission Wavelength ~511 nm
Relatively unchanged with ion

binding.

Dissociation Constant (Kd) for

Zn²⁺
~20 nM

At pH 7.0-7.8, ionic strength

0.15, and 37°C.[1]

Dissociation Constant (Kd) for

Mg²⁺
~1.9 mM

Dissociation Constant (Kd) for

Ca²⁺
Higher than for Zn²⁺

Furaptra is more sensitive to

Zn²⁺ than Ca²⁺.[2]

Solubility Soluble in DMSO
The AM ester form is soluble in

dimethyl sulfoxide.

Storage -20°C, protected from light For the AM ester solid.

Experimental Protocols
Protocol 1: Live-Cell Imaging of Intracellular Zinc Using Furaptra-AM

This protocol provides a general guideline for loading adherent cells with Furaptra-AM and

subsequent imaging using fluorescence microscopy. Optimization of dye concentration and

incubation times may be necessary for different cell types.

Materials:
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Furaptra-AM (Mag-Fura-2 AM)

Anhydrous Dimethyl Sulfoxide (DMSO)

Pluronic F-127 (20% solution in DMSO)

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

Probenecid (optional, to inhibit dye leakage)

Adherent cells cultured on glass-bottom dishes or coverslips

Fluorescence microscope equipped for ratiometric imaging (e.g., with 340 nm and 380 nm

excitation filters and an emission filter around 510 nm)

Procedure:

Reagent Preparation:

Prepare a 1-5 mM stock solution of Furaptra-AM in anhydrous DMSO. Store desiccated

at -20°C.

Prepare a loading buffer consisting of HBSS (or other physiological buffer) with a final

Furaptra-AM concentration of 1-5 µM. To aid in solubilization, first mix the Furaptra-AM

stock solution with an equal volume of 20% Pluronic F-127 before diluting into the buffer.

[6]

If dye leakage is a concern, the loading buffer can be supplemented with 1-2.5 mM

probenecid.[6]

Cell Loading:

Grow cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom

dish).

Remove the culture medium and wash the cells once with pre-warmed HBSS.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b055009?utm_src=pdf-body
https://www.benchchem.com/product/b055009?utm_src=pdf-body
https://www.benchchem.com/product/b055009?utm_src=pdf-body
https://www.benchchem.com/product/b055009?utm_src=pdf-body
https://www.researchgate.net/figure/Schematic-representation-of-the-apoptotic-cascade-Apoptosis-can-be-triggered-by-a_fig1_7772027
https://www.researchgate.net/figure/Schematic-representation-of-the-apoptotic-cascade-Apoptosis-can-be-triggered-by-a_fig1_7772027
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b055009?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add the Furaptra-AM loading solution to the cells and incubate for 30-60 minutes at room

temperature or 37°C, protected from light. Incubation at room temperature may reduce

dye compartmentalization into organelles.

After incubation, aspirate the loading solution and wash the cells twice with fresh, pre-

warmed HBSS.

De-esterification:

Add fresh HBSS to the cells and incubate for an additional 20-30 minutes at room

temperature to allow for complete de-esterification of the Furaptra-AM by intracellular

esterases.

Fluorescence Imaging:

Mount the coverslip or dish onto the fluorescence microscope.

Excite the cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm.

Record the fluorescence intensity at both excitation wavelengths over time to monitor

changes in intracellular zinc concentration.

The ratio of the fluorescence intensities (F340/F380) can be used to calculate the

intracellular zinc concentration using the Grynkiewicz equation, which requires calibration

with solutions of known zinc concentrations.

Visualizations
Experimental Workflow

The following diagram illustrates the key steps in a typical experiment using Furaptra-AM for

live-cell zinc imaging.
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Experimental Workflow for Furaptra-AM Zinc Imaging
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Caption: A flowchart of the major steps for intracellular zinc imaging.
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Zinc Signaling Pathway: Modulation of NMDA Receptors

Zinc plays a crucial role as a modulator of synaptic transmission, in part by interacting with N-

methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity.[4][7] The

following diagram illustrates the inhibitory effect of synaptically released zinc on NMDA

receptors containing the GluN2A subunit. Fluorescent probes like Furaptra can be used to

visualize the influx of zinc through channels and its subsequent intracellular signaling.
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Zinc Modulation of NMDA Receptor Signaling
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Caption: Zinc's inhibitory role at the glutamatergic synapse.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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